4-Acetyl-2-nitrophenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-nitrophenyl pivalate is an organic compound with the molecular formula C13H15NO5 It is a derivative of pivalic acid and features both acetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-nitrophenyl pivalate typically involves the esterification of 4-acetyl-2-nitrophenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can enhance the efficiency of the reaction, allowing for higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-nitrophenyl pivalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in pyridine.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction of the nitro group: 4-Acetyl-2-aminophenyl pivalate.
Hydrolysis of the ester group: 4-Acetyl-2-nitrophenol and pivalic acid.
Scientific Research Applications
4-Acetyl-2-nitrophenyl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-nitrophenyl pivalate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active components. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. These transformations enable the compound to exert its effects in biological systems .
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the pivalate ester group.
2-Nitrophenyl pivalate: Lacks the acetyl group but retains the nitro and pivalate ester functionalities.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(4-acetyl-2-nitrophenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)9-5-6-11(10(7-9)14(17)18)19-12(16)13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATDOCLUHNJROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.